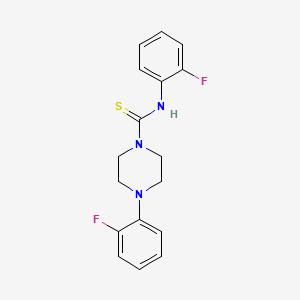

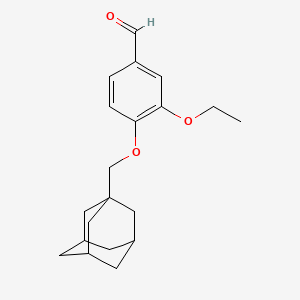

![molecular formula C15H17N3O B2954355 N-([2,3'-bipyridin]-5-ylmethyl)butyramide CAS No. 2034208-98-3](/img/structure/B2954355.png)

N-([2,3'-bipyridin]-5-ylmethyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyramide is the amide of butyric acid and has the molecular formula C4H9NO . It is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether .

Synthesis Analysis

Butyramide can be synthesized by several methods, including the catalytic hydration of butyronitrile, the reaction of butyryl chloride with ammonium salts, and the reduction of butyraldoxime . A biocatalytic process for the biotransformation of butyronitrile to butyramide using free and immobilized cells of Bacillus sp. APB-6 has also been developed .Molecular Structure Analysis

The molecular structure of butyramide consists of a butyric acid molecule where the hydroxyl group (OH) is replaced by an amide group (NH2) .Physical And Chemical Properties Analysis

Butyramide has a molar mass of 87.122 g/mol. It has a density of 1.03 g/cm3. Its melting point is between 115 to 116 °C, and its boiling point is 216 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydroxamic Acids

Butyramide, a valuable chemical commodity, finds its applications in the synthesis of hydroxamic acids . Hydroxamic acids are organic compounds that are used in a variety of applications, including chelation therapy, agriculture, and polymer chemistry.

Induction of Differentiation in Erythroleukemia Cells

Butyramide has been used in the induction of differentiation in erythroleukemia cells in mice . This suggests potential applications in the field of cancer research and treatment.

Synthesis of Bioactive Organotin Compounds

Butyramide is used in the synthesis of bioactive organotin compounds . These compounds have a wide range of applications, including as biocides, catalysts, and stabilizers for PVC.

Electrorheological Fluids

The solutions of butyramide are used as electrorheological (ER) fluids . ER fluids change their viscosity in response to an applied electric field, making them useful in devices such as clutches, valves, and dampers.

Therapeutic Management

The butyramide derivatives are used for therapeutic management as analgesic, anticonvulsant, cardiovascular (antihypertensive and diuretic), psychotropic (antidepressant and neuroleptic) and anti-inflammatory agents, and antiarrhythmic .

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives, including “N-([2,3’-bipyridin]-5-ylmethyl)butyramide”, are extensively used as ligands in transition-metal catalysis . They play a crucial role in many important chemical reactions.

Photosensitizers

Bipyridines and their derivatives are used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light, making them useful in a variety of applications, including solar energy conversion and photodynamic therapy.

Supramolecular Structures

Bipyridines and their derivatives are used in the construction of supramolecular structures . These structures have potential applications in areas such as nanotechnology, materials science, and drug delivery.

Wirkmechanismus

Target of Action

The primary target of a compound depends on its structure and functional groups. For instance, butyramide, a related compound, targets the Aliphatic amidase expression-regulating protein .

Mode of Action

The mode of action of a compound is how it interacts with its target to exert its effects. Butyramide negatively regulates the expression of the aliphatic amidase operon .

Biochemical Pathways

The affected pathways depend on the compound’s target. In the case of butyramide, it affects the pathways involving the Aliphatic amidase expression-regulating protein .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For butyramide, it exhibits protein kinase activity .

Eigenschaften

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-4-15(19)18-10-12-6-7-14(17-9-12)13-5-3-8-16-11-13/h3,5-9,11H,2,4,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIWDGQLSQANHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

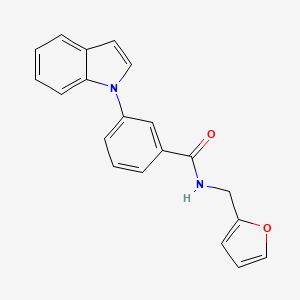

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzimidazole](/img/structure/B2954273.png)

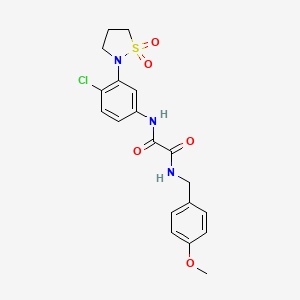

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)

![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2954277.png)

![1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2954282.png)

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)